N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2,6-dimethoxybenzamide
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Overview
Description
Reactants: 6,7-dimethoxy-3,4-dihydroisoquinoline, sulfonyl chloride.
Conditions: Reaction carried out in dichloromethane with triethylamine as the base.
Step 3: Formation of N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2,6-dimethoxybenzamide
Reactants: Product from Step 2, 2,6-dimethoxybenzoyl chloride.
Conditions: Reaction performed in acetonitrile with a base like potassium carbonate to facilitate the amide bond formation.
Industrial Production Methods
Industrial synthesis follows similar steps but often on a larger scale, employing techniques like continuous flow chemistry for enhanced efficiency and yield.
Preparation Methods
Synthetic Routes and Reaction Conditions
Step 1: Synthesis of 6,7-dimethoxy-3,4-dihydroisoquinoline
Reactants: 6,7-dimethoxy-1-tetralone, ammonium acetate.
Conditions: Reduced under hydrogen gas in the presence of a palladium on carbon catalyst.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation at the isoquinoline ring.
Reduction: The sulfonyl group can be reduced under specific conditions.
Substitution: Various substitution reactions can occur, particularly at the methoxy groups and isoquinoline nitrogen.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Alkyl halides under basic conditions.
Major Products
Oxidation Products: N-oxide derivatives of isoquinoline.
Reduction Products: Desulfonylated amines.
Substitution Products: Alkylated derivatives at the methoxy groups.
Scientific Research Applications
Chemistry
Catalysis: Used as a ligand in various catalytic systems.
Synthesis: Employed in the synthesis of complex organic molecules.
Biology
Enzyme Inhibition: Inhibits certain enzymes due to its structural similarity to natural substrates.
Receptor Binding: Binds to specific receptors, influencing cellular pathways.
Medicine
Drug Development: Investigated as a potential therapeutic agent for neurological disorders.
Industry
Materials Science: Utilized in the development of advanced materials due to its chemical stability and functional groups.
Mechanism of Action
Effects Mechanism
Molecular Targets: Binds to specific enzymes and receptors.
Pathways Involved: Modulates cellular pathways by inhibiting or activating specific targets.
Comparison with Similar Compounds
Similar Compounds
N-(2-((6,7-dihydroxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2,6-dimethoxybenzamide
N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2,5-dimethoxybenzamide
Uniqueness
N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2,6-dimethoxybenzamide is unique due to its combination of methoxy groups, sulfonyl substituents, and the isoquinoline ring
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Properties
IUPAC Name |
N-[2-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)sulfonyl]ethyl]-2,6-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O7S/c1-28-17-6-5-7-18(29-2)21(17)22(25)23-9-11-32(26,27)24-10-8-15-12-19(30-3)20(31-4)13-16(15)14-24/h5-7,12-13H,8-11,14H2,1-4H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWTZTLGTBANRHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C(=O)NCCS(=O)(=O)N2CCC3=CC(=C(C=C3C2)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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